molecular formula C12H15N3O2S B8610682 N-(2-aminopropyl)-5-isoquinolinesulfonamide

N-(2-aminopropyl)-5-isoquinolinesulfonamide

Cat. No. B8610682
M. Wt: 265.33 g/mol
InChI Key: ZGUQVKFXDFFLBL-UHFFFAOYSA-N
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Patent
US04709032

Procedure details

In 50 ml of 10% hydrochloride was dissolved 3.0 g of N-(2-acetylaminopropyl)-5-isoquinolinesulfonamide as obtained above, and the mixture was stirred at a temperature of 90° C. to 100° C. for 36 hours. The reaction solution was washed with chloroform, rendered alkaline with 1N sodium hydroxide and extracted with chloroform. The chloroform layer was washed with water, dried with anhydrous magnesium sulfate, and the chloroform was distilled threfrom under reduced pressure. The residue thus obtained was subjected to an alumina column chromatography (alumina: 70 g; solvent: chloroform) to give 1.44 g of N-(2-aminopropyl)-5-isoquinolinesulfonamide in a yield of 56%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-acetylaminopropyl)-5-isoquinolinesulfonamide
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]([CH3:21])[CH2:6][NH:7][S:8]([C:11]1[C:12]2[CH:13]=[CH:14][N:15]=[CH:16][C:17]=2[CH:18]=[CH:19][CH:20]=1)(=[O:10])=[O:9])(=O)C.C(Cl)(Cl)Cl>Cl>[NH2:4][CH:5]([CH3:21])[CH2:6][NH:7][S:8]([C:11]1[C:12]2[CH:13]=[CH:14][N:15]=[CH:16][C:17]=2[CH:18]=[CH:19][CH:20]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
N-(2-acetylaminopropyl)-5-isoquinolinesulfonamide
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)NC(CNS(=O)(=O)C=1C=2C=CN=CC2C=CC1)C
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at a temperature of 90° C. to 100° C. for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained above, and the mixture
WASH
Type
WASH
Details
The reaction solution was washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the chloroform was distilled threfrom under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
NC(CNS(=O)(=O)C=1C=2C=CN=CC2C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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